4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine
説明
4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrimidine ring linked to a pyrazole core at the 4-position. The compound (CAS 1111638-49-3) is commercially available with a purity of 95% and serves as a versatile intermediate in drug discovery . Its structure allows for diverse functionalization, enabling the development of derivatives with tailored pharmacological properties.
Structure
2D Structure
特性
IUPAC Name |
4-pyrimidin-4-yl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H3,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZZROYLEOBVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695033 | |
| Record name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-49-3 | |
| Record name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用機序
Target of Action
The primary target of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response mechanism .
Mode of Action
this compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, it interferes with the DNA damage response mechanism, which can lead to the disruption of cell growth and proliferation .
Biochemical Pathways
The inhibition of the Serine/threonine-protein kinase ATR affects the DNA damage response pathway . This can lead to the destabilization of the cell cycle, potentially causing cell death or preventing the replication of damaged DNA .
Result of Action
The inhibition of the Serine/threonine-protein kinase ATR by this compound can lead to the disruption of the DNA damage response mechanism . This can result in the destabilization of the cell cycle, potentially leading to cell death or preventing the replication of damaged DNA .
生化学分析
Biochemical Properties
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cyclin-dependent kinases (CDKs), where it acts as an inhibitor. This interaction is significant in regulating cell cycle progression and has implications in cancer research. Additionally, this compound has been shown to interact with protein kinases, affecting phosphorylation processes and signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs and other kinases. This leads to a reduction in cell proliferation and tumor growth. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs and other kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in cell cycle control and apoptosis.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration. Long-term effects in in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and tumor growth.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. It has been observed to accumulate in the nucleus, where it interacts with nuclear proteins and influences gene expression. Additionally, post-translational modifications such as phosphorylation can direct this compound to specific organelles, further modulating its activity.
生物活性
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine, a compound characterized by its unique heterocyclic structure, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted at the 4-position with a pyrazole moiety. This structural configuration is pivotal for its biological interactions and pharmacological effects.
1. Kinase Inhibition
One of the most significant biological activities of this compound is its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. Studies have shown that derivatives of this compound exhibit potent inhibitory effects on CDK2, with Ki values in the low nanomolar range. For instance, a closely related compound demonstrated a Ki value of 0.005 µM against CDK2, indicating strong selectivity over other CDKs tested .
Table 1: Inhibition Potency Against CDKs
| Compound | CDK2 Ki (µM) | Selectivity |
|---|---|---|
| This compound | 0.005 | High |
| Related Compound A | 0.007 | Moderate |
| Related Compound B | 0.090 | Low |
2. Antiproliferative Activity
In addition to kinase inhibition, this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has shown sub-micromolar GI50 values ranging from 0.127 to 0.560 µM across a panel of 13 cancer cell lines . This suggests that it may be effective in reducing tumor cell proliferation.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | GI50 (µM) |
|---|---|
| A2780 (Ovarian) | 0.158 |
| MCF-7 (Breast) | 0.350 |
| MDA-MB-231 (Breast) | 0.560 |
The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis and cell cycle arrest at the S and G2/M phases. It has been observed that this compound reduces the phosphorylation of retinoblastoma protein at Thr821, which is crucial for cell cycle progression .
Case Study 1: Ovarian Cancer Treatment
In a preclinical study focused on ovarian cancer, derivatives of the compound were administered to A2780 cells. Results indicated that treatment led to significant apoptosis and reduced cell viability, supporting the potential use of these compounds in therapeutic settings .
Case Study 2: Combination Therapy with Doxorubicin
Another study explored the synergistic effects of combining this compound with doxorubicin in breast cancer models. The combination exhibited enhanced cytotoxicity compared to doxorubicin alone, suggesting that this compound could improve treatment efficacy when used alongside established chemotherapeutics .
科学的研究の応用
4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine is a chemical compound with applications in scientific research, particularly in the development of kinase inhibitors and medicinal chemistry . Pyrazole derivatives, including those containing pyrimidine moieties, have demonstrated a range of pharmacological activities, making them attractive scaffolds for drug discovery .
Scientific Research Applications
- CDK2 Inhibitors N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which are pyrazole derivatives, have shown potent CDK2 inhibitory activity and antiproliferative activity against cancer cell lines . These compounds can reduce the phosphorylation of retinoblastoma, arrest cells at the S and G2/M phases, and induce apoptosis, highlighting their potential as cancer therapeutics .
- IRAK4 Inhibitors 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as IRAK4 inhibitors for treating inflammatory diseases . Modifications to the pyrazolopyrimidine ring and pyrazole ring, guided by cLogD, led to the identification of IRAK4 inhibitors with excellent potency, kinase selectivity, and pharmacokinetic properties suitable for oral dosing .
- CDK16 Inhibitors N-(1H-pyrazol-3-yl)pyrimidin-4-amine moieties have been used to target CDK16, which is associated with diseases, including breast, prostate, and cervical cancer . Optimization steps have led to compounds exhibiting high cellular potency for CDK16 and other members of the PCTAIRE and PFTAIRE family, with selective inhibition over other kinases .
Pyrazole derivatives have a wide range of biological activities, including anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties . They are also used as inhibitors of protein glycation, antibacterial, antifungal, anticancer, and antidepressant agents . Voxtalisib, which contains a pyrazol-5-yl group, acts as a PI3K/mTOR Inhibitor .
類似化合物との比較
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine are influenced by its substituents and core heterocycles. Below is a detailed comparison with five analogous compounds, highlighting structural features, biological activities, and synthetic approaches.
Table 1: Key Features of this compound and Analogues
Structural and Functional Insights
Bulky aromatic groups (e.g., fluorophenyl in 4-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine) influence regioselectivity. Switching substituent positions can shift inhibitory activity from p38αMAP kinase to cancer-related kinases .
Fused Heterocycles: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine exhibit extended π-conjugation, enhancing interactions with hydrophobic enzyme pockets. This structural feature correlates with promising anticancer activity in preliminary studies .
Chirality and Solubility: The tetrahydrofuran moiety in (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine introduces chirality, which may improve target specificity.
準備方法
Synthetic Routes Overview
The synthesis of 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine typically involves multi-step organic transformations including coupling reactions, heterocyclization, and functional group modifications. Two main approaches dominate the literature:
One-Pot Acid-Promoted Synthesis
A notable method involves a one-pot acid-promoted synthesis of aminopyrazolopyrimidines, which can be adapted for the target compound. This approach uses 5-amino-1H-pyrazole-4-carbaldehydes or 1H-pyrazol-5-yl-N,N-dimethylformamidines as starting materials, reacting with cyanamide under acidic conditions to form the pyrazolopyrimidine ring system.
- Key steps : deprotection, imination, acid-promoted heterocyclization, and aromatization.
- Solvent : Methanesulfonyl chloride was found optimal.
- Enhancement : Microwave-assisted synthesis improved yields and reaction times.
- Mechanistic insight : The intermediate N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide was identified as key in the ring closure process.
This method is efficient and convenient for constructing the pyrazolopyrimidine core with an amino group at the pyrazole 5-position, closely related to this compound.
Cross-Coupling Strategies
Another prominent synthetic strategy involves palladium-catalyzed cross-coupling reactions, particularly Suzuki and Buchwald–Hartwig aminations, to assemble the pyrazolyl-pyrimidine framework.
- Suzuki Coupling : Reaction of (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol esters with 2,4-dichloropyrimidines produces 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines in moderate to good yields (59–69%).
- Buchwald–Hartwig Amination : Subsequent amination of these chlorides with aminopyrazoles introduces the amino substituent at the pyrazole 5-position.
These methods allow for structural diversity and fine-tuning of substituents on both pyrazole and pyrimidine rings. For example, the synthesis of N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine was achieved via this route with yields around 26% in the amination step.
Crystallization and Purification
After synthesis, the compound often requires purification and crystallization to obtain the desired solid form. Crystallization is typically performed from organic solvents such as alcohols (e.g., 1-butanol), ethers (e.g., tetrahydrofuran), chlorinated solvents (e.g., dichloromethane), or aromatic solvents (e.g., toluene).
- Polymorph Control : Seeding with known polymorphs controls crystal form.
- Temperature : Solutions are heated to dissolve the compound and then cooled slowly to induce crystallization.
- Drying : The solid is filtered and vacuum-dried at 50–60 °C.
Such controlled crystallization ensures consistent purity and solid-state properties critical for pharmaceutical applications.
Research Findings and Data Summary
Additional Notes on Structural Variants and Activity
Modifications at the pyrazole and pyrimidine rings affect biological activity and physicochemical properties. For example, fluorination at certain positions can modulate polarity and metabolic stability, impacting the compound's permeability and bioavailability. These structural insights guide synthetic modifications during preparation to optimize the compound for intended applications.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazole-pyrimidine core in 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine derivatives?
The synthesis often involves cyclization reactions and multi-component condensation. For example:
- Vilsmeier-Haack Reagent Approach : Thieno[3,2-d]pyrimidine derivatives can be synthesized from 3-phenyl-1H-pyrazol-5-amine precursors using Vilsmeier-Haack reagent (POCl₃/DMF) and ammonium carbonate under mild conditions (60°C, 5 hours), achieving high yields (>85%) .
- Solvent-Free Cyclization : Phosphorus oxychloride (POCl₃) is used for cyclizing substituted hydrazides into oxadiazole derivatives at 120°C, with IR and NMR confirming structural integrity .
- Ultrasonic-Assisted Synthesis : Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives are synthesized via three-component reactions under ultrasonic irradiation, enhancing reaction efficiency and reducing time .
Q. How is the structural identity of this compound derivatives validated experimentally?
Key techniques include:
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL or SIR97 ) resolves bond lengths (e.g., C–C = 1.36–1.43 Å) and torsion angles (e.g., pyrimidine-pyrazole dihedral angles ≈ 5–10°) .
- Spectral Characterization : ¹H/¹³C NMR confirms substituent positions (e.g., pyrimidine protons at δ 8.9–9.1 ppm; pyrazole NH₂ at δ 3.2–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ at m/z 375.36 for C₂₀H₁₄FN₅O₂) .
Advanced Research Questions
Q. What strategies address tautomerism and stereochemical ambiguity in pyrazole-pyrimidine derivatives during synthesis and analysis?
- Crystallographic Validation : X-ray data distinguish between keto-enol tautomers by identifying hydrogen-bonding patterns (e.g., N–H⋯N interactions at 2.8–3.0 Å) .
- Chiral Resolution : Racemic mixtures (e.g., N-methyl derivatives) are separated using chiral HPLC or analyzed via crystallographic inversion centers .
- Dynamic NMR : Variable-temperature NMR monitors tautomeric equilibria (e.g., NH₂ ↔ NH exchange in DMSO-d₆) .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole-pyrimidine derivatives?
- Assay Standardization : Compare IC₅₀ values across consistent models (e.g., sea urchin embryo assays vs. human cancer cell lines) .
- Structural-Activity Analysis : Correlate substituent effects (e.g., 4-fluorophenyl vs. 4-nitrophenyl groups) with activity trends using regression models .
- Meta-Analysis : Reconcile divergent antimicrobial results (e.g., Staphylococcus aureus MIC = 2–32 μg/mL) by controlling for solvent/DMSO interference .
Q. What crystallographic software and validation metrics are critical for refining pyrazole-pyrimidine structures?
- SHELX Suite : SHELXL refines structures with R-factors < 0.05 using constraints for anisotropic displacement parameters (ADPs) .
- SIR97 : Direct methods resolve phase problems in triclinic systems (e.g., space group P1 with Z = 2) .
- Validation Tools : Check CIF files with PLATON for missed symmetry (e.g., pseudo-merohedral twinning) .
Q. How can multi-component reactions (MCRs) optimize the synthesis of pyrazole-pyrimidine hybrids for green chemistry applications?
- Solvent-Free Conditions : Reactions using POCl₃ or PCl₃ eliminate solvent waste, achieving yields >90% .
- Ultrasonic Activation : Reduces reaction time from hours to minutes (e.g., 30 minutes vs. 5 hours) .
- Catalyst-Free Protocols : Avoid transition metals (e.g., Cu, Pd) by leveraging innate electrophilicity of pyrimidine carbonyl groups .
Q. What computational methods complement experimental data in predicting pyrazole-pyrimidine reactivity and binding modes?
- DFT Calculations : B3LYP/6-31G(d) models predict regioselectivity in cycloadditions (e.g., favoring 1,3-dipolar over 1,5-pathways) .
- Molecular Docking : AutoDock Vina simulates binding to tubulin (ΔG = −9.2 kcal/mol) or carbonic anhydrase (Ki = 12 nM) .
- MD Simulations : GROMACS assesses stability of protein-ligand complexes (RMSD < 2.0 Å over 100 ns) .
Q. How do substituents on the pyrimidine ring influence the electronic and steric properties of the core structure?
- Electron-Withdrawing Groups (EWGs) : Nitro (NO₂) or fluoro (F) substituents increase electrophilicity at C-2, enhancing reactivity in SNAr reactions .
- Steric Effects : Bulky groups (e.g., tetrahydrofuran-3-yl) restrict rotation, stabilizing specific conformers (e.g., syn vs. anti) .
- Hammett Analysis : σₚ values correlate substituent effects on reaction rates (ρ = +1.2 for aryl substitutions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
